Antibacterial Potency: 1,2,4-Oxadiazole/Pyrrolidine Hybrids Achieve Nanomolar DNA Gyrase Inhibition, Surpassing Novobiocin
In a direct class-level comparison, 1,2,4-oxadiazole/pyrrolidine hybrids demonstrate potent inhibition of E. coli DNA gyrase, with Compound 16 achieving an IC50 of 120 nM, which is 29% lower (more potent) than the reference antibiotic novobiocin (IC50 = 170 nM) [1]. This quantitative advantage extends to cellular activity, where Compound 16 exhibits MIC values of 24 ng/mL (S. aureus) and 62 ng/mL (E. coli), comparing favorably with ciprofloxacin (30 ng/mL and 60 ng/mL, respectively) [1]. In contrast, the unsubstituted 1,2,4-oxadiazole parent ring exhibits no detectable antibacterial activity in these assays. This evidence demonstrates that the specific hybrid scaffold—exemplified by 5-methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole—is a validated starting point for developing dual-target DNA gyrase/topoisomerase IV inhibitors with activity comparable to or exceeding established clinical antibiotics.
| Evidence Dimension | E. coli DNA Gyrase Inhibition (IC50) |
|---|---|
| Target Compound Data | Class representative (Compound 16): 120 nM |
| Comparator Or Baseline | Novobiocin: 170 nM; Unsubstituted 1,2,4-oxadiazole: No activity |
| Quantified Difference | 29% lower IC50 (120 vs 170 nM); Activity vs. no activity |
| Conditions | In vitro DNA gyrase supercoiling assay; E. coli enzyme |
Why This Matters
This quantitative potency advantage enables researchers to prioritize this scaffold for antibacterial drug discovery programs targeting resistant pathogens, where incremental improvements over existing drugs are clinically meaningful.
- [1] Frejat, F. O. A., et al. (2022). Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity. Arabian Journal of Chemistry, 15(1), 103538. View Source
